2-Aminopropyl-5(6)-carboxy-benzimidazole

DNA minor groove binders Oligomer synthesis Benzimidazole libraries

Researchers requiring orthogonal amine/carboxylic acid functionality on a single benzimidazole scaffold often face supply gaps with mono-functional analogs. This heterobifunctional monomer solves that by enabling direct amide bond formation for head-to-tail C2-C5 linked oligomers. - Dual orthogonal groups (primary amine + carboxylic acid) on one scaffold. - Essential for constructing crescent-shaped DNA minor groove binders. - Also serves as a versatile ligand for coordination polymers and MOFs. Typical purity: ≥98%. In stock for immediate global dispatch.

Molecular Formula C11H13N3O2
Molecular Weight 219.244
CAS No. 110356-08-6
Cat. No. B564708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopropyl-5(6)-carboxy-benzimidazole
CAS110356-08-6
Synonyms2-AMINOPROPYL-5(6)-CARBOXY-BENZIMIDAZOLE
Molecular FormulaC11H13N3O2
Molecular Weight219.244
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)NC(=N2)CCCN
InChIInChI=1S/C11H13N3O2/c12-5-1-2-10-13-8-4-3-7(11(15)16)6-9(8)14-10/h3-4,6H,1-2,5,12H2,(H,13,14)(H,15,16)
InChIKeyMOGGNXJLMQHAPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminopropyl-5(6)-carboxy-benzimidazole Overview


2-Aminopropyl-5(6)-carboxy-benzimidazole (CAS 110356-08-6) is a heterobifunctional benzimidazole derivative featuring both a primary amine-terminated propyl chain at the C2 position and a carboxylic acid group at the C5(6) position of the benzimidazole core . Its molecular formula is C11H13N3O2 with a molecular weight of 219.24 g/mol . The compound is commercially available as a free base or dihydrochloride salt with a typical purity specification of ≥95% . This dual orthogonal functionality (amine and carboxylic acid) enables its primary use as a versatile monomeric building block for the synthesis of dimeric and oligomeric benzimidazole libraries via amide bond formation [1].

Dual functional monomer (amine + carboxylic acid)
Oligomeric benzimidazole library construction
Head-to-tail amide bond formation capability

2-Aminopropyl-5(6)-carboxy-benzimidazole Irreplaceability


Direct substitution with simpler, more common benzimidazole building blocks such as 2-(3-aminopropyl)benzimidazole (CAS 42784-26-9) or 5-carboxybenzimidazole (CAS 15788-16-6) fails to replicate the synthetic utility of 2-Aminopropyl-5(6)-carboxy-benzimidazole [1]. The former lacks the carboxylic acid handle required for amide coupling or metal coordination, while the latter lacks the aminopropyl chain needed for conjugation or surface immobilization. The unique presence of both orthogonal functional groups on a single benzimidazole scaffold is essential for constructing specific C2-C5 linked dimeric and oligomeric architectures, as described in targeted DNA minor groove binder research [2]. This structural feature is a prerequisite for achieving the defined head-to-tail or tail-to-tail orientations in multi-benzimidazole assemblies, making the compound non-interchangeable with mono-functional analogs for these specific research applications [2].

Analog Compound
Limitation vs. Target
2-(3-Aminopropyl)benzimidazole
Lacks carboxylic acid; cannot form amide-linked dimers
5-Carboxybenzimidazole
Lacks aminopropyl chain; no conjugation or immobilization handle

2-Aminopropyl-5(6)-carboxy-benzimidazole Differentiation


Bifunctional vs. Monofunctional Benzimidazole Monomers

2-Aminopropyl-5(6)-carboxy-benzimidazole is a bifunctional monomer possessing both an amine and a carboxylic acid group, enabling its direct use in stepwise oligomer synthesis via amide bond formation [1]. In contrast, the closest commercially available analogs are monofunctional: 2-(3-aminopropyl)benzimidazole (CAS 42784-26-9) lacks the carboxylic acid group, while 5-carboxybenzimidazole (CAS 15788-16-6) lacks the aminopropyl chain [2]. This structural difference is absolute; the target compound has two orthogonal reactive sites, whereas the comparators have only one. This enables the target compound to serve as a key building block for generating C2-C5 linked dimeric and oligomeric benzimidazole libraries with defined orientations (head-to-tail, tail-to-tail), a capability that the mono-functional analogs cannot replicate [1].

Orthogonal groups
Class-level inference
2 (amine, carboxyl) vs 1
Supports oriented oligomer synthesis
Monofunctional analogs lack orthogonal reactivity
DNA minor groove binders Oligomer synthesis Benzimidazole libraries

Commercial Purity Benchmark

Commercially sourced 2-Aminopropyl-5(6)-carboxy-benzimidazole is supplied with a minimum purity specification of 95% (HPLC or titration), as indicated in vendor technical datasheets for the dihydrochloride salt form . While this does not represent a direct comparative superiority claim against a specific competitor product, it establishes a verifiable quality baseline for procurement. A minimum purity of 95% is a standard threshold for research-grade building blocks intended for multi-step synthesis, ensuring that the reagent is sufficiently free of impurities that could compromise reaction yields or complicate purification in subsequent steps [1]. This specification allows researchers to proceed with quantitative synthesis planning, assuming a known level of active material.

Purity specification
Supplier specification
Min. 95%
Enables quantitative synthesis planning
Vendor CoA; batch consistency to verify
Chemical procurement Quality control Synthesis

2-Aminopropyl-5(6)-carboxy-benzimidazole Applications


DNA Minor Groove-Binding Benzimidazole Oligomers

2-Aminopropyl-5(6)-carboxy-benzimidazole is an essential monomer for constructing C2-C5 linked benzimidazole oligomers. Its dual orthogonal functionality (amine and carboxylic acid) allows for direct amide bond formation between the C2-aminopropyl chain of one monomer and the C5-carboxylic acid of another, creating head-to-tail dimers and higher oligomers. This specific linkage geometry is critical for achieving the crescent-shaped structures required for DNA minor groove recognition, a capability not possible with mono-functional benzimidazole analogs [1].

Metal-Organic Framework and Coordination Polymer Ligands

The bifunctional nature of 2-Aminopropyl-5(6)-carboxy-benzimidazole, combining a carboxylic acid and a primary amine, makes it a valuable ligand for the synthesis of coordination polymers and MOFs. The carboxylic acid group can coordinate to metal nodes, while the aminopropyl chain provides a site for post-synthetic modification or additional hydrogen-bonding interactions, enabling the creation of functionalized porous materials. This dual functionality offers greater synthetic versatility compared to simpler benzimidazole-carboxylic acid ligands [2].

Angiotensin II AT1 Antagonist Intermediate

While not the final active pharmaceutical ingredient (API), 2-aminopropyl-benzimidazole derivatives, including those with carboxy substitutions, have been utilized as synthetic intermediates in the development of nonpeptidic angiotensin II AT1 receptor antagonists. The 5(6)-carboxy group on the benzimidazole core serves as a key structural feature for further derivatization into potent AT1 receptor blockers, which have demonstrated nanomolar binding affinity and high receptor selectivity in pharmacological evaluations [3].

Application
Selection Property
Validation Focus
DNA minor groove-binding oligomer synthesis
Dual orthogonal amine/carboxyl functionality
Oligomer orientation and structural confirmation
Coordination polymer and MOF precursor
Bifunctional metal-coordinating and modifiable site
Framework crystallinity and post-synthetic modification
Synthetic intermediate for AT1 receptor-targeted studies
Carboxy-benzimidazole core for derivatization
Receptor binding assay endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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